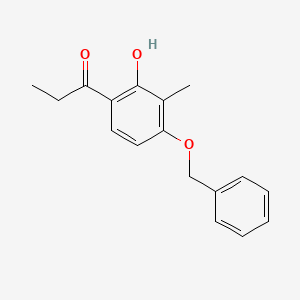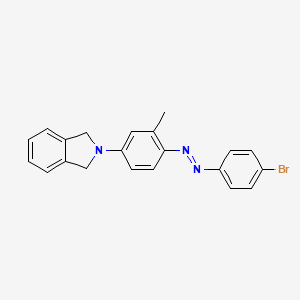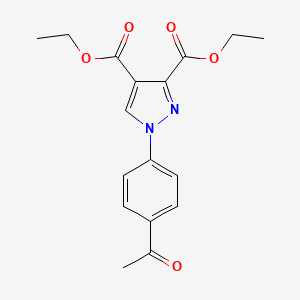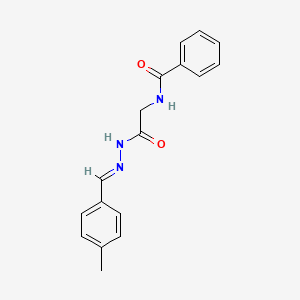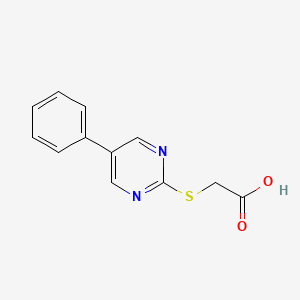
N,N',N''-tris(1,1-dioxidotetrahydrothiophen-3-yl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL S73491 are not extensively documented. it is typically synthesized through a series of organic reactions involving the combination of specific reagents under controlled conditions . Industrial production methods for such compounds often involve multi-step synthesis processes, purification, and quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
RCL S73491 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RCL S73491 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RCL S73491 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
RCL S73491 can be compared with other similar compounds such as:
- RCL S63941
- RCL S18369
- RCL S18334
- RCL S18237
- RCL S18326
- RCL S18342
- RCL S18253
- RCL S18261
- RCL S18318
- RCL S18350
These compounds share similar structural features but may differ in their specific applications and properties
Properties
Molecular Formula |
C12H24N3O7PS3 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-bis[(1,1-dioxothiolan-3-yl)amino]phosphoryl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H24N3O7PS3/c16-23(13-10-1-4-24(17,18)7-10,14-11-2-5-25(19,20)8-11)15-12-3-6-26(21,22)9-12/h10-12H,1-9H2,(H3,13,14,15,16) |
InChI Key |
SCONGPBLURWJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NP(=O)(NC2CCS(=O)(=O)C2)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




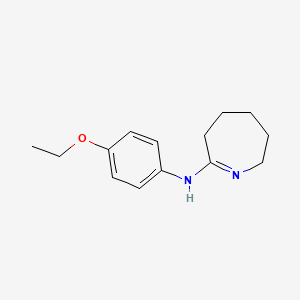
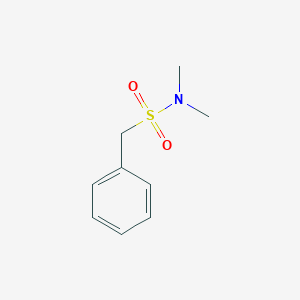
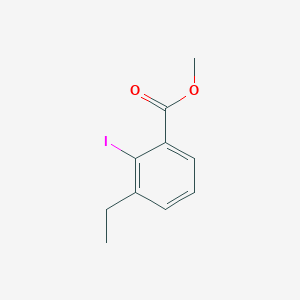
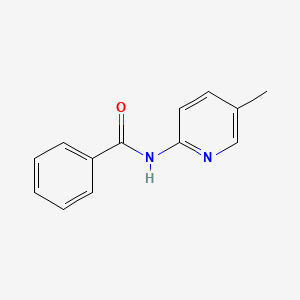
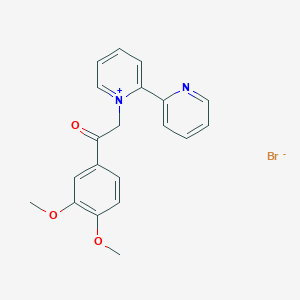
![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)
